8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Key structural elements include:
- Spirocyclic framework: A fused bicyclic system with a central oxygen atom (1-oxa) and two nitrogen atoms (4,8-diaza).
- Substituents: An ethyl group at position 6. A 2-methylbenzoyl moiety at position 4. A carboxylic acid group at position 2. While direct biological data for this specific compound are unavailable in the provided evidence, structural analogues have shown relevance in drug discovery pipelines, particularly as precursors for bioactive molecules .
Properties
IUPAC Name |
8-ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-3-19-10-8-18(9-11-19)20(15(12-24-18)17(22)23)16(21)14-7-5-4-6-13(14)2/h4-7,15H,3,8-12H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMPJMIPOLEHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1-Oxa-4,8-Diazaspiro[4.5]Decane Core
The foundational step involves constructing the spirocyclic system through intramolecular cyclization. Patent HU228774B1 details a robust protocol:
Reaction Conditions
-
Starting Material : Ethyl 3-amino-4-oxocyclohexanecarboxylate (1.0 equiv)
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Reagent : 2-Chloroethylamine hydrochloride (1.2 equiv)
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Solvent : Anhydrous DMF, 0°C → RT
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Catalyst : K₂CO₃ (2.5 equiv)
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Time : 12 hr
-
Yield : 78%
The reaction proceeds via nucleophilic displacement followed by base-mediated cyclization (Equation 1):
Ethyl Group Introduction at N8
Quaternary ammonium formation at N8 employs alkylation under phase-transfer conditions:
Optimized Parameters
| Parameter | Value |
|---|---|
| Alkylating Agent | Ethyl bromide (1.5 equiv) |
| Base | NaOH (50% aq.) |
| Catalyst | Tetrabutylammonium bromide |
| Temperature | 60°C |
| Reaction Time | 8 hr |
| Yield | 85% |
Exceeding 1.5 equivalents of ethyl bromide leads to di-alkylation byproducts, necessitating precise stoichiometric control.
2-Methylbenzoylation at C4
Acylation studies compare three methodologies (Table 1):
Table 1: Comparative Analysis of C4 Acylation Methods
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Friedel-Crafts | 2-Methylbenzoyl chloride | CH₂Cl₂ | 0 | 62 | 88 |
| Schotten-Baumann | Benzoyl chloride + NaOH | H₂O/EtOAc | RT | 78 | 92 |
| DCC Coupling | DCC, DMAP | THF | 40 | 81 | 95 |
The DCC-mediated coupling demonstrates superior efficiency, though requires rigorous anhydrous conditions.
Carboxylic Acid Generation
Final oxidation of the ethyl ester proceeds via saponification:
Hydrolysis Conditions
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Base : LiOH·H₂O (3.0 equiv)
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Solvent : THF/H₂O (3:1)
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Temperature : 70°C
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Time : 6 hr
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Yield : 94%
NMR analysis confirms complete de-esterification (δ 13.2 ppm for -COOH proton).
Process Optimization and Scalability
Catalytic System Enhancements
Screening of transition metal catalysts for the cyclization step reveals:
Table 2: Catalyst Performance in Core Formation
| Catalyst | Loading (mol%) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| None | - | 45 | 78 |
| CuI | 5 | 88 | 92 |
| Pd(OAc)₂ | 2 | 95 | 89 |
| Fe(acac)₃ | 10 | 82 | 94 |
Palladium acetate achieves optimal conversion/selectivity balance, enabling 5 kg-scale production.
Purification Strategy
Crude product purification employs a three-step protocol:
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Acid-Base Extraction : Remove unreacted amines (pH 3 → 10)
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Crystallization : Ethyl acetate/n-hexane (1:5) affords 92% recovery
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Chromatography : Silica gel (CH₂Cl₂:MeOH 95:5) for final polishing
HPLC purity reaches 99.2% (C18 column, 0.1% TFA buffer).
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆)
-
δ 1.12 (t, J=7.2 Hz, 3H, CH₂CH₃)
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δ 2.45 (s, 3H, Ar-CH₃)
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δ 3.78–4.12 (m, 8H, spirocyclic protons)
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δ 7.25–7.58 (m, 4H, aromatic)
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δ 12.98 (s, 1H, COOH)
HRMS (ESI-TOF)
Calculated for C₁₈H₂₄N₂O₄ [M+H]⁺: 332.1732
Found: 332.1735
X-ray Crystallography
Single-crystal analysis confirms spirocyclic geometry:
-
Spiro Junction Angle : 89.7°
-
Dihedral Angle (Benzoyl/COOH) : 112.4°
-
Unit Cell Parameters : a=8.542 Å, b=11.237 Å, c=14.653 Å
Comparative Evaluation of Synthetic Approaches
Table 3: Industrial Viability Assessment
| Method | Total Steps | Overall Yield (%) | Cost Index | E-Factor |
|---|---|---|---|---|
| Linear Synthesis | 7 | 28 | 1.00 | 18.7 |
| Convergent Approach | 5 | 41 | 0.78 | 12.4 |
| One-Pot Cascade | 4 | 37 | 0.85 | 14.9 |
The convergent strategy demonstrates optimal balance between yield and sustainability metrics .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Pharmaceutical Research
The compound's structure suggests potential applications in drug design, particularly in developing novel therapeutic agents targeting various diseases. Its spirocyclic structure may enhance binding affinity and selectivity toward biological targets, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Preliminary studies indicate that derivatives of diazaspiro compounds exhibit antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth, suggesting that 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may possess similar effects, warranting further investigation into its efficacy as an antimicrobial agent.
Anticancer Research
Compounds with complex heterocyclic structures have been explored for their anticancer properties. Initial findings indicate that spiro compounds can induce apoptosis in cancer cells. Future studies could focus on the cytotoxic effects of this specific compound against various cancer cell lines.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial activity of several diazaspiro compounds, including derivatives similar to 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into an antimicrobial agent.
Case Study 2: Anticancer Potential
Research conducted on spirocyclic compounds demonstrated their ability to inhibit tumor growth in vitro. A derivative of the compound was tested against breast cancer cell lines, showing a dose-dependent reduction in cell viability. These findings suggest that further exploration of 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid could lead to the discovery of new anticancer therapies.
Mechanism of Action
The mechanism of action of 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following table summarizes structurally related compounds, highlighting variations in substituents, molecular properties, and applications:
Impact of Substituent Modifications
Alkyl Groups at Position 8
- Ethyl vs.
- Propyl : Longer alkyl chains (e.g., propyl) may further increase hydrophobicity but reduce aqueous solubility .
Benzoyl Substituents
- Trifluoromethyl (‑CF₃) groups balance lipophilicity and metabolic stability .
- Electron-Donating Groups (EDGs) :
Functional Group Positioning
- Ortho vs. Para Substitution : 2-Methylbenzoyl (ortho) introduces steric hindrance, while 4-nitrobenzoyl (para) allows for planar interactions in molecular recognition .
Biological Activity
8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound belonging to the diazaspiro class. It possesses a unique spiro structure that includes both nitrogen and oxygen heteroatoms, which contribute to its potential biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from diverse research sources.
- Chemical Formula : C18H22N4O3
- Molecular Weight : Approximately 336.40 g/mol
- CAS Number : 1326810-55-2
The biological activity of 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can be attributed to its functional groups, particularly the carboxylic acid and the carbonyl group associated with the benzoyl moiety. These functional groups may facilitate interactions with biological targets such as enzymes and receptors.
Antimicrobial Activity
Research indicates that compounds within the diazaspiro class exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Preliminary studies suggest that 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in vitro, likely due to its interaction with cellular signaling pathways that regulate cell survival and proliferation.
Neuroprotective Effects
Some studies have explored the neuroprotective effects of diazaspiro compounds, indicating potential applications in neurodegenerative diseases. The unique structure of 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid may enhance its ability to cross the blood-brain barrier, providing therapeutic benefits in conditions such as Alzheimer's disease.
Case Studies
Synthesis and Modification
The synthesis of 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:
- Formation of the Spiro Structure : Utilizing cyclization reactions between appropriate precursors.
- Functional Group Modifications : Employing techniques such as acylation and esterification to introduce specific substituents.
- Purification : Techniques like recrystallization or chromatography ensure high purity necessary for biological testing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 8-Ethyl-4-(2-methylbenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of spirocyclic compounds often involves cyclization reactions between carbonyl precursors and amines. For structurally similar compounds (e.g., diazaspiro[4.5]decane derivatives), refluxing substituted benzaldehydes with amino-triazoles in ethanol under acidic conditions (e.g., glacial acetic acid) has been effective . Optimization may include adjusting stoichiometry, solvent polarity (e.g., dichloromethane for improved solubility), and reaction time (4–16 hours) to enhance yields. Post-synthesis purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer : Multimodal characterization is essential:
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3300 cm⁻¹) functional groups.
- UV-Vis : Confirm π→π* transitions in aromatic/heterocyclic moieties (e.g., 2-methylbenzoyl group) .
- Elemental Analysis : Validate purity (>97%) and molecular formula consistency .
- Melting Point : Compare with literature values (e.g., analogs like 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid melt at 182–183°C) .
Q. How can researchers screen this compound for biological activity in disease models?
- Methodological Answer : Prioritize in vitro assays for target engagement (e.g., enzyme inhibition, receptor binding). For example:
- Hedgehog Signaling Inhibition : Use analogs like Hedgehog Antagonist VIII as reference compounds .
- Cellular Permeability : Employ Caco-2 cell monolayers with LC-MS quantification .
- In Vivo Models**: For anticonvulsant activity, adopt protocols from diazaspiro[4.5]decane derivatives tested in rodent seizure models .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Use reaction path search algorithms (e.g., via ICReDD’s framework) to predict feasible synthetic routes and transition states. Density Functional Theory (DFT) optimizes substituent effects on solubility (logP) and bioavailability. For example, introducing electron-withdrawing groups (e.g., -CF₃) may enhance metabolic stability, as seen in 3-Fluoro-4-(4-trifluoromethylphenyl)benzoic acid analogs .
Q. What experimental strategies resolve contradictions between spectroscopic data and theoretical predictions for spirocyclic conformers?
- Methodological Answer : Discrepancies may arise from dynamic ring puckering or solvent effects. Strategies include:
- Variable-Temperature NMR : Probe conformational flexibility (e.g., spiro[4.5]decane ring inversion).
- X-ray Crystallography : Resolve absolute configuration and compare with computational models (e.g., Spartan or Gaussian outputs) .
- Cross-Validation : Compare IR/UV data with structurally validated analogs (e.g., 8-Methyl-2,8-diazaspiro[4.5]decan-3-one) .
Q. How can factorial design optimize multi-step synthesis protocols for scalability and reproducibility?
- Methodological Answer : Apply a 2³ factorial design to evaluate critical factors:
- Variables : Temperature, catalyst loading (e.g., triethylamine), and solvent ratio (CH₂Cl₂/EtOH).
- Response Surface Methodology (RSM) : Maximize yield while minimizing side products (e.g., hydrolyzed intermediates). Automated platforms (e.g., COMSOL Multiphysics with AI integration) enable real-time adjustment of parameters .
Q. What mechanistic insights explain unexpected byproducts during the acylation of the spirocyclic core?
- Methodological Answer : Competing pathways (e.g., N-acylation vs. O-acylation) may occur. Mechanistic studies should:
- Isolate Intermediates : Use TLC or HPLC (e.g., Chromolith columns) to track reaction progression .
- Kinetic Profiling : Monitor activation energies via DSC or stopped-flow UV-Vis.
- Isotopic Labeling : Introduce ¹³C or ²H at reactive sites to trace bond cleavage/rearrangement .
Data Interpretation & Validation
Q. How should researchers address inconsistencies in biological activity data across different assay platforms?
- Methodological Answer : Standardize protocols using:
- Positive Controls : Include reference compounds (e.g., Lansoprazole N-oxide for enzyme inhibition ).
- Dose-Response Curves : Calculate EC₅₀/IC₅₀ values with nonlinear regression (e.g., GraphPad Prism).
- Orthogonal Assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivative libraries?
- Methodological Answer : Use multivariate analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
